2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is an organic compound with a complex structure that includes dichlorophenoxy and benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Preparation of the benzodioxin derivative: The benzodioxin moiety can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Coupling reaction: The final step involves coupling the 2,4-dichlorophenoxyacetic acid with the benzodioxin derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the dichlorophenoxy moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy moiety.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
Mecoprop (MCPP): A related compound with a similar structure used as a herbicide.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide is unique due to its combination of dichlorophenoxy and benzodioxin moieties, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c19-12-2-4-15(13(20)8-12)26-10-18(23)21-9-14(22)11-1-3-16-17(7-11)25-6-5-24-16/h1-4,7-8,14,22H,5-6,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBJZAPYSFRKAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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